2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide
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Overview
Description
2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a Grignard reagent that serves as a versatile tool for the formation of carbon-carbon bonds. This compound is particularly valuable in the field of synthetic chemistry due to its reactivity and ability to introduce phenyl groups into various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide is typically prepared by reacting 2-(2,5-Dimethylphenoxymethyl)bromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions generally involve refluxing the mixture to ensure complete reaction of the magnesium with the bromobenzene derivative.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction is monitored closely to ensure high yield and purity of the product. The final product is often supplied as a solution in THF or another suitable solvent to facilitate its use in various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound readily adds to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions.
Substituted Aromatics: Formed from substitution reactions with halides.
Scientific Research Applications
2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to introduce phenyl groups into various substrates, facilitating the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Catalysis: Serves as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but lacks the dimethylphenoxy group.
2-(2,5-Dimethylphenyl)magnesium Bromide: Similar structure but without the phenoxymethyl group.
2-(2,5-Dimethylphenoxymethyl)phenylmagnesium Chloride: Similar compound with chloride instead of bromide.
Uniqueness
2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of both the dimethylphenoxy and phenyl groups, which enhance its reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
magnesium;1,4-dimethyl-2-(phenylmethoxy)benzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15O.BrH.Mg/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPHVKQSIQGKLI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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